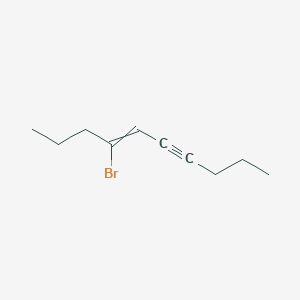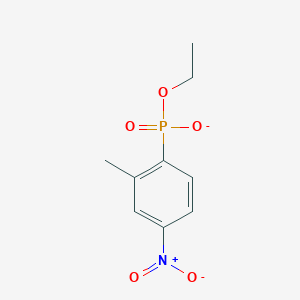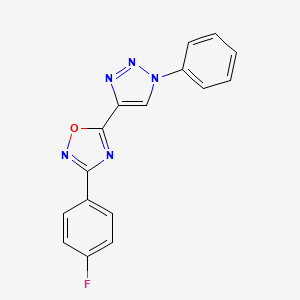![molecular formula C58H82I2N2O4 B12613965 5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine CAS No. 918944-65-7](/img/structure/B12613965.png)
5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two styryl groups, each substituted with iodine and octyloxy groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of key intermediates such as 4-iodo-2,5-bis(octyloxy)benzaldehyde . The synthetic route may include:
Formation of 4-iodo-2,5-bis(octyloxy)benzaldehyde: This intermediate can be synthesized by iodination of 2,5-bis(octyloxy)benzaldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with 5,5’-dibromo-2,2’-bipyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.
Coupling Reactions: The bipyridine core can engage in coupling reactions, forming larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine involves its interaction with molecular targets through its conjugated system. The bipyridine core can coordinate with metal ions, forming complexes that can participate in various catalytic and electronic processes. The octyloxy groups enhance solubility and facilitate interactions with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-2,5-bis(octyloxy)benzaldehyde: A key intermediate in the synthesis of the target compound.
2,5-Bis(octyloxy)terephthalaldehyde: Another compound with similar octyloxy substitutions.
Phenyliodine(III) diacetate (PIDA): Used in organic synthesis for oxidation reactions.
Uniqueness
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine stands out due to its bipyridine core and the presence of both iodine and octyloxy groups, which confer unique electronic and solubility properties. These features make it particularly useful in the development of advanced materials and in various research applications.
Propiedades
Número CAS |
918944-65-7 |
|---|---|
Fórmula molecular |
C58H82I2N2O4 |
Peso molecular |
1125.1 g/mol |
Nombre IUPAC |
5-[2-(4-iodo-2,5-dioctoxyphenyl)ethenyl]-2-[5-[2-(4-iodo-2,5-dioctoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C58H82I2N2O4/c1-5-9-13-17-21-25-37-63-55-43-51(59)57(65-39-27-23-19-15-11-7-3)41-49(55)33-29-47-31-35-53(61-45-47)54-36-32-48(46-62-54)30-34-50-42-58(66-40-28-24-20-16-12-8-4)52(60)44-56(50)64-38-26-22-18-14-10-6-2/h29-36,41-46H,5-28,37-40H2,1-4H3 |
Clave InChI |
IKTZGCLFONPBTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1C=CC2=CN=C(C=C2)C3=NC=C(C=C3)C=CC4=CC(=C(C=C4OCCCCCCCC)I)OCCCCCCCC)OCCCCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)



![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)




![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)

